molecular formula C26H35N3O5 B3973061 1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid

1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid

Cat. No.: B3973061
M. Wt: 469.6 g/mol
InChI Key: LACGLHZOYVBOKY-UHFFFAOYSA-N
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Description

1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization. One common method involves the reaction of 2-ethoxybenzyl chloride with piperidine to form 1-[(2-ethoxyphenyl)methyl]piperidine. This intermediate is then reacted with 4-phenylpiperazine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines .

Scientific Research Applications

1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic, anti-inflammatory, and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O.C2H2O4/c1-2-28-24-11-7-6-8-21(24)20-25-14-12-23(13-15-25)27-18-16-26(17-19-27)22-9-4-3-5-10-22;3-1(4)2(5)6/h3-11,23H,2,12-20H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACGLHZOYVBOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
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1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
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1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
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1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
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1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
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1-[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid

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